molecular formula C16H24FN3O2 B1479222 Tert-butyl ((1-(2-fluoropyridin-4-yl)piperidin-3-yl)methyl)carbamate CAS No. 2098013-61-5

Tert-butyl ((1-(2-fluoropyridin-4-yl)piperidin-3-yl)methyl)carbamate

Cat. No.: B1479222
CAS No.: 2098013-61-5
M. Wt: 309.38 g/mol
InChI Key: AYIYZTHUWSINKE-UHFFFAOYSA-N
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Description

Tert-butyl ((1-(2-fluoropyridin-4-yl)piperidin-3-yl)methyl)carbamate is a carbamate-protected amine derivative featuring a piperidine ring substituted with a 2-fluoropyridin-4-yl group at the 1-position and a tert-butyl carbamate moiety at the 3-methyl position. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for modifications to optimize pharmacokinetic properties or target-specific interactions.

Properties

IUPAC Name

tert-butyl N-[[1-(2-fluoropyridin-4-yl)piperidin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)19-10-12-5-4-8-20(11-12)13-6-7-18-14(17)9-13/h6-7,9,12H,4-5,8,10-11H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIYZTHUWSINKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN(C1)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl ((1-(2-fluoropyridin-4-yl)piperidin-3-yl)methyl)carbamate, a compound with the CAS number 2098133-35-6, has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, neuroprotective effects, and other relevant pharmacological activities.

The molecular formula of this compound is C16H24N3O2C_{16}H_{24}N_{3}O_{2} with a molecular weight of 295.35 g/mol. Its structure includes a piperidine ring substituted with a fluoropyridine moiety, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds in the same class. For instance, a study on structurally similar piperidine derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These compounds exhibited low minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/mL, indicating strong bactericidal properties against resistant strains .

While specific data on this compound's antimicrobial activity is limited, the structural similarities suggest potential efficacy against similar bacterial strains. The selectivity observed in these studies indicates that such compounds may also exhibit lower toxicity towards mammalian cells .

Neuroprotective Effects

Emerging research has explored the neuroprotective effects of carbamate derivatives. For example, a compound structurally related to this compound was shown to inhibit β-secretase and acetylcholinesterase activities, which are crucial in the pathogenesis of Alzheimer's disease (AD). This compound demonstrated the ability to reduce amyloid beta peptide aggregation and improve cell viability in astrocytes exposed to toxic Aβ 1-42 levels .

The findings suggest that similar mechanisms may be at play for this compound, potentially offering therapeutic avenues for neurodegenerative diseases through modulation of cholinergic signaling and amyloid pathology.

Table 1: Summary of Biological Activities

Activity Effect Reference
AntimicrobialEffective against MRSA and VREfm
NeuroprotectiveInhibits β-secretase and acetylcholinesterase
CytotoxicityLow cytotoxic effects on mammalian cells

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Key Structural Differences Synthesis Yield (%) Molecular Weight (g/mol) Notable Properties/Applications References
This compound Reference compound with 2-fluoropyridin-4-yl and piperidin-3-ylmethyl groups N/A ~294.3 Potential kinase inhibitor scaffold
Tert-butyl (piperidin-3-ylmethyl)carbamate (142) Lacks pyridine substituent; unsubstituted piperidine 87 228.3 Intermediate for N-alkylation reactions
Tert-butyl (piperidin-4-ylmethyl)carbamate (143) Piperidin-4-ylmethyl group instead of 3-position 40 228.3 Lower synthetic efficiency due to positional isomer
Tert-butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate 2-Chloro-3-fluoropyridin-4-yl substituent; no piperidine N/A 260.7 Halogenated pyridine for electrophilic substitution
Tert-butyl ((3-fluoropyridin-2-yl)methyl)carbamate Fluoropyridine at 2-position; lacks piperidine N/A 240.3 Altered electronic profile for binding studies
Tert-butyl (1-(4-aminophenyl)piperidin-3-yl)carbamate (9) 4-Aminophenyl substituent instead of fluoropyridine N/A 291.2 HIV-1 inhibitor intermediate
Tert-butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate Chloropyridine-3-carbonyl group; methyl carbamate at piperidin-4-yl N/A 365.9 Antiviral or anticancer candidate

Key Comparative Insights

Impact of Substituent Position on Piperidine

  • Piperidin-3-yl vs. Piperidin-4-yl : The synthesis of tert-butyl (piperidin-4-ylmethyl)carbamate (143) yields 40%, significantly lower than its 3-position analog (142, 87% yield) . This suggests steric hindrance or unfavorable intermediate conformations in the 4-position isomer.

Fluoropyridine vs. Halogenated Pyridine Derivatives

  • 2-Fluoropyridin-4-yl vs. 2-Chloro-3-fluoropyridin-4-yl: The introduction of chlorine in addition to fluorine () increases molecular weight (260.7 g/mol vs.
  • Fluoropyridine Position : Moving the fluorine from the 4-position (target compound) to the 2-position () changes the dipole moment and hydrogen-bonding capacity, which could influence target affinity in drug design .

Functional Group Modifications

  • Carbamate vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl ((1-(2-fluoropyridin-4-yl)piperidin-3-yl)methyl)carbamate
Reactant of Route 2
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Tert-butyl ((1-(2-fluoropyridin-4-yl)piperidin-3-yl)methyl)carbamate

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